molecular formula C17H16BrN3O B12455761 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12455761
M. Wt: 358.2 g/mol
InChI Key: DSWZOHOFILEKEO-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of an amino group, a bromophenyl group, a tert-butyl group, and two cyano groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile can be achieved through a one-pot multicomponent reaction. This involves the condensation of an aromatic aldehyde, malononitrile, and a cyclic diketone (such as dimedone) in the presence of a catalyst. A common catalyst used for this reaction is amine-functionalized silica magnetic nanoparticles (ASMNPs), which facilitate the reaction under solvent-free and waste-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same multicomponent reaction but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions makes the process more sustainable and cost-effective. The reaction is carried out at room temperature, and the product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyran derivatives with different functional groups.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial resistance, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and amino groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C17H16BrN3O/c1-17(2,3)15-12(8-19)14(13(9-20)16(21)22-15)10-4-6-11(18)7-5-10/h4-7,14H,21H2,1-3H3

InChI Key

DSWZOHOFILEKEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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